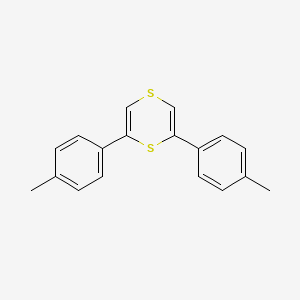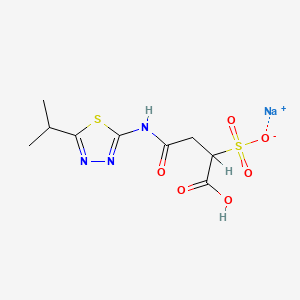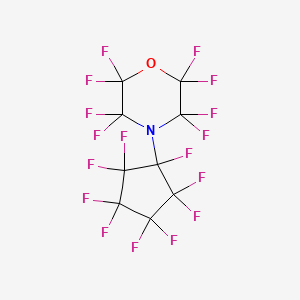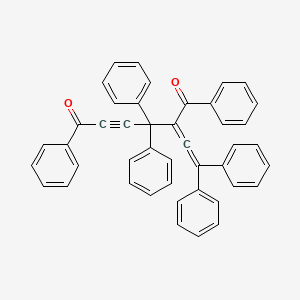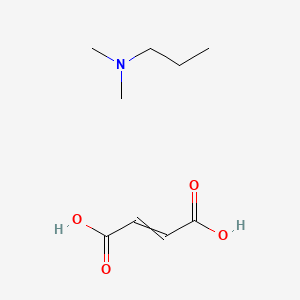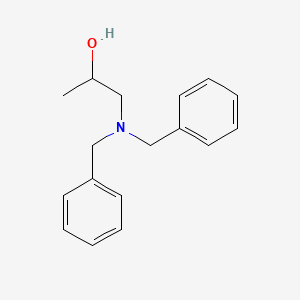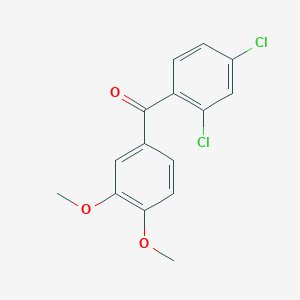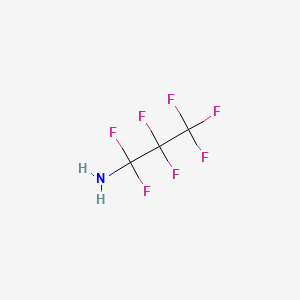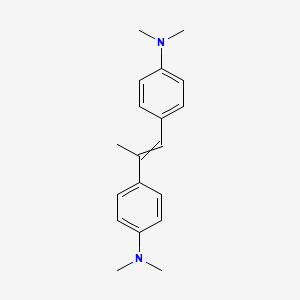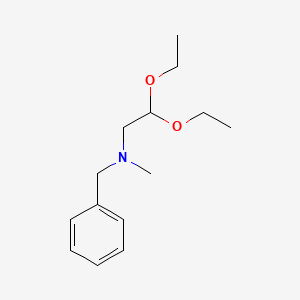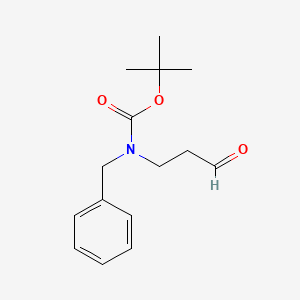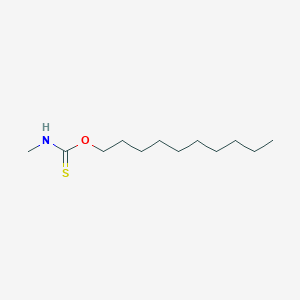
O-Decyl methylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Decyl methylcarbamothioate is an organic compound belonging to the class of thiocarbonic acid derivatives It is characterized by the presence of a decyl group attached to a methylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Decyl methylcarbamothioate typically involves the reaction of decanol with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-Decyl methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the decyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamothioates.
Aplicaciones Científicas De Investigación
O-Decyl methylcarbamothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of O-Decyl methylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
- O-Dodecyl methylcarbamothioate
- O-Octyl methylcarbamothioate
- O-Hexyl methylcarbamothioate
Uniqueness
O-Decyl methylcarbamothioate is unique due to its specific decyl group, which imparts distinct chemical and physical properties. Compared to its homologs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specialized applications.
Propiedades
Número CAS |
92411-97-7 |
|---|---|
Fórmula molecular |
C12H25NOS |
Peso molecular |
231.40 g/mol |
Nombre IUPAC |
O-decyl N-methylcarbamothioate |
InChI |
InChI=1S/C12H25NOS/c1-3-4-5-6-7-8-9-10-11-14-12(15)13-2/h3-11H2,1-2H3,(H,13,15) |
Clave InChI |
KZOJVPNPYCXLOE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


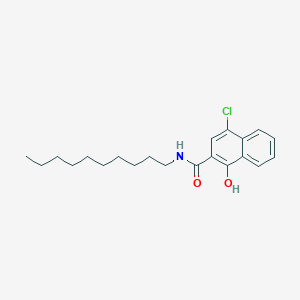
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
